2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the triazoloquinazoline family and has been shown to possess a range of biological activities that make it a promising candidate for the development of novel therapeutics.
Mechanism of Action
The exact mechanism of action of 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to the suppression of inflammation, cell proliferation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can exert a range of biochemical and physiological effects in the body. These include the inhibition of pro-inflammatory cytokines, the suppression of tumor growth, and the inhibition of bacterial and fungal growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline. These include:
1. Further investigation of its mechanism of action to better understand its biological effects.
2. Development of novel derivatives of this compound with improved bioactivity and reduced toxicity.
3. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders, viral infections, and neurodegenerative diseases.
4. Investigation of its potential as a lead compound in drug discovery programs.
Conclusion:
In conclusion, 2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a promising compound with a range of biological activities that make it a potential candidate for the development of novel therapeutics. Its mechanism of action and physiological effects are not fully understood, but research in this area is ongoing. Further investigation of this compound and its derivatives may lead to the development of new treatments for a variety of diseases.
Scientific Research Applications
2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential applications in drug discovery. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These activities make it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
2-[4-[(3-chlorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c23-17-4-3-5-18(12-17)28-13-15-8-10-16(11-9-15)21-25-22-19-6-1-2-7-20(19)24-14-27(22)26-21/h1-12,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHACGQESVFGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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